molecular formula C19H13ClFN3O5 B6568102 N-(3-chloro-4-fluorophenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852365-60-7

N-(3-chloro-4-fluorophenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6568102
CAS No.: 852365-60-7
M. Wt: 417.8 g/mol
InChI Key: BCXZUOWZNCITOH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a small molecule research compound designed for scientific investigation. Its structure features a dihydropyridinone core, a scaffold frequently explored in medicinal chemistry for its potential to interact with various biological targets. The molecule is further functionalized with a 3-chloro-4-fluorophenyl carboxamide group and a 3-nitrophenylmethoxy substituent, which are common in pharmaceuticals and are known to influence properties like target binding affinity, metabolic stability, and membrane permeability . This combination of structural motifs suggests potential utility as a key intermediate in organic synthesis or as a candidate for screening against a broad panel of biological targets, such as kinases and other enzymes . The presence of halogen and nitro groups makes it a particularly interesting subject for structure-activity relationship (SAR) studies in drug discovery programs. Researchers can leverage this compound in the development of novel therapeutic agents, particularly in areas such as oncology and inflammatory diseases. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and operating within the guidelines of their institution's chemical hygiene plan.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O5/c20-16-10-13(6-7-17(16)21)22-18(25)15-5-2-8-23(19(15)26)29-11-12-3-1-4-14(9-12)24(27)28/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXZUOWZNCITOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as compound S6855558, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H13ClFN3O5, with a molecular weight of 417.8 g/mol. The compound features a pyridine ring fused with a carboxamide group and multiple substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC19H13ClFN3O5
Molecular Weight417.8 g/mol
CAS Number852365-60-7

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dihydropyridine compounds can effectively inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within microbial cells. The chloro and fluoro substituents on the phenyl ring enhance electrophilicity, allowing the compound to react with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of critical enzymatic pathways in bacteria, contributing to its antimicrobial effects .

Case Studies

Several studies have evaluated the efficacy of related compounds in preclinical models:

  • Tumor Model Study : A related dihydropyridine derivative demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model following oral administration. This suggests potential anti-cancer properties .
  • Antimicrobial Evaluation : In vitro studies showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogenic isolates, indicating strong antimicrobial activity .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds have shown favorable absorption and distribution characteristics in preclinical trials. The safety profile appears promising, with some derivatives advancing into phase I clinical trials due to their favorable pharmacokinetic and safety profiles .

Scientific Research Applications

Applications in Scientific Research

The applications of this compound can be categorized into several key areas:

Pharmacological Research

Anticancer Activity : Compounds with a dihydropyridine structure have shown promise in anticancer research. Studies indicate that derivatives of dihydropyridine can inhibit tumor growth by interfering with specific cellular pathways. This compound's unique substituents may enhance its efficacy against various cancer cell lines.

Antimicrobial Properties : Research has indicated that similar compounds exhibit antimicrobial activity against a range of pathogens. The presence of the nitrophenyl group may contribute to this activity by disrupting bacterial cell walls or inhibiting essential enzymes.

Synthetic Chemistry

Synthetic Routes : The synthesis of N-(3-chloro-4-fluorophenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step reactions that include the formation of the dihydropyridine ring and the introduction of various functional groups. This complexity allows for the exploration of structure-activity relationships (SAR) in medicinal chemistry.

Biological Mechanisms

Mechanism of Action : The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the chloro and fluorine substituents enhance its reactivity and ability to interact with biological targets, such as enzymes and receptors involved in disease pathways.

Case Study 1: Anticancer Activity

A study conducted on a series of dihydropyridine derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The presence of halogen atoms was linked to increased potency due to enhanced lipophilicity and membrane permeability.

Case Study 2: Antimicrobial Testing

In vitro tests revealed that compounds similar to this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The nitro group was crucial for this activity, possibly by acting as an electron-withdrawing group that enhances electrophilicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several dihydropyridine carboxamide derivatives, which are notable for their kinase inhibitory activity. Key comparisons include:

Table 1: Comparative Analysis of Structural Features
Compound Name Substituents (Pyridone 1-Position) Aryl Group (Carboxamide Nitrogen) Key Modifications
Target Compound 3-Nitrophenylmethoxy 3-Chloro-4-fluorophenyl Nitro group enhances electron-withdrawing effects; chloro-fluoro substitution improves lipophilicity.
BMS-777607 4-Ethoxy 4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl Ethoxy group improves solubility; amino-pyridine substitution enhances Met kinase selectivity.
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide H (unsubstituted) 3-Bromo-2-methylphenyl Bromine substitution increases molecular weight; methyl group stabilizes crystal packing via van der Waals interactions.
(E)-4-Hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4-Nitrostyryl 4-Nitrophenyl Styryl group introduces π-conjugation; dual nitro groups may reduce solubility.

Physicochemical Properties

  • Conformational Stability : The near-planar conformation observed in N-(3-bromo-2-methylphenyl) analogs (dihedral angle: 8.38°) due to π-conjugation across the amide bridge is likely conserved in the target compound, promoting stable protein-ligand interactions .

Q & A

Basic: What are the key synthetic routes for N-(3-chloro-4-fluorophenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step reactions starting with intermediate preparation. For example:

  • Step 1 : Coupling of 3-chloro-4-fluoroaniline with a pyridine-3-carboxylic acid derivative under amide-forming conditions (e.g., EDC/HOBt catalysis).
  • Step 2 : Introduction of the 3-nitrobenzyloxy group via nucleophilic substitution or Mitsunobu reaction.
  • Step 3 : Cyclization under acidic or basic conditions to form the dihydropyridone core.
    Reaction progress is monitored by TLC, and intermediates are purified via column chromatography. Final characterization uses NMR (¹H/¹³C), MS, and IR spectroscopy .

Basic: How is structural confirmation achieved for this compound?

Structural elucidation relies on:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., chloro, fluoro, nitro groups) and dihydropyridone ring conformation.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.
  • X-ray crystallography (if crystalline): Provides bond lengths/angles and solid-state packing, critical for understanding reactivity and target interactions .

Basic: What analytical methods ensure purity for biological assays?

  • HPLC with UV/Vis detection : Quantifies purity (>95% typically required).
  • Elemental Analysis : Validates C, H, N, Cl, F composition.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and hygroscopicity, which influence storage conditions .

Advanced: How do structural modifications (e.g., nitro vs. methoxy substituents) alter bioactivity?

  • Case Study : Replacing the 3-nitro group with methoxy (as in ’s analogs) reduces electron-withdrawing effects, potentially decreasing electrophilic reactivity and altering enzyme inhibition profiles.
  • Method : Comparative SAR studies using enzyme assays (e.g., kinase inhibition) and computational docking (e.g., AutoDock Vina) to evaluate binding affinity changes .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Hypothesis : Poor pharmacokinetics (e.g., rapid metabolism of the nitro group) may reduce in vivo efficacy despite strong in vitro activity.
  • Experimental Design :
    • Metabolic Stability Assays : Use liver microsomes to identify degradation pathways.
    • Prodrug Strategies : Modify the nitro group to a metabolically stable bioisostere (e.g., cyano) while retaining target binding .

Advanced: What computational tools predict target interactions for this compound?

  • Molecular Dynamics (MD) Simulations : Analyze binding mode stability in enzymes (e.g., kinases).
  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots.
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Advanced: How does the chloro-fluoro substitution pattern influence target selectivity?

  • Mechanistic Insight : The 3-chloro-4-fluoro motif enhances hydrophobic interactions with aromatic residues (e.g., Phe in ATP-binding pockets). Fluorine’s electronegativity may also stabilize hydrogen bonds.
  • Validation : Competitive binding assays with fluorinated vs. non-fluorinated analogs (e.g., SPR or ITC) quantify affinity differences .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

  • Process Chemistry : Replace batch reactions with continuous flow systems to improve heat/mass transfer (e.g., for nitro-group introduction).
  • DoE (Design of Experiments) : Statistically optimize solvent (e.g., DMF vs. DMSO), temperature, and catalyst loading .

Advanced: How can crystallographic data resolve ambiguities in dihydropyridone ring conformation?

  • Approach : Grow single crystals via slow evaporation (solvent: acetonitrile/water).
  • Outcome : X-ray structures reveal puckering of the dihydropyridone ring, which affects planarity and π-π stacking with biological targets .

Advanced: What in vitro models best validate its proposed anticancer activity?

  • Cell-Based Assays :
    • MTT/Proliferation Assays : Screen against cancer cell lines (e.g., HepG2, MCF-7).
    • Apoptosis Markers : Caspase-3/7 activation via fluorogenic substrates.
  • Mechanistic Follow-Up : Western blotting for kinase inhibition (e.g., p-ERK downregulation) .

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